6-Methoxy-1,3-benzoxazole-2-carboxylic acid
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Overview
Description
6-Methoxy-1,3-benzoxazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a methoxy group at the 6-position and a carboxylic acid group at the 2-position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol derivatives with carboxylic acids or their derivatives. One common method is the reaction of 2-aminophenol with methoxy-substituted carboxylic acids under acidic conditions to form the benzoxazole ring . Another approach involves the oxidative cyclization of imines generated in situ from the condensation of 2-aminophenols and aldehydes .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems to enhance yield and selectivity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are used under various reaction conditions to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,3-benzoxazole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzoxazole compounds .
Scientific Research Applications
6-Methoxy-1,3-benzoxazole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,3-benzoxazole-2-carboxylic acid involves its interaction with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound’s planar structure allows it to efficiently interact with enzymes, receptors, and other biomolecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methoxy-1,3-benzoxazole-2-carboxylic acid include:
- 2-Methyl-1,3-benzoxazole-6-carboxylic acid
- 5-Methoxy-1,3-benzoxazole-2-carboxylic acid
- 1,3-Benzoxazole-5-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 6-position and the carboxylic acid group at the 2-position allows for distinct interactions with biological targets and different reactivity in chemical reactions .
Properties
IUPAC Name |
6-methoxy-1,3-benzoxazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLFSQGIANKER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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